molecular formula C19H23F3N6O B4588321 2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

Cat. No.: B4588321
M. Wt: 408.4 g/mol
InChI Key: XKJUNHJIKQAFSM-UHFFFAOYSA-N
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Description

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is a useful research compound. Its molecular formula is C19H23F3N6O and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.18854386 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

Researchers have utilized precursors similar to the specified compound for the construction of new polyheterocyclic ring systems. These efforts aim at synthesizing derivatives with enhanced biological activities, such as antibacterial properties. The methodologies involve reactions with various arylidene malononitriles, ethyl acetoacetate, and other reagents to furnish corresponding derivatives. For example, the synthesis of pyrazolo[3,4-b]pyridine-based heterocycles has been explored, demonstrating the compound's utility in generating diverse molecular architectures with potential antimicrobial activities (Abdel‐Latif et al., 2019).

Cyclizations and Biological Activity Analyses

The compound has also been used as a starting point for cyclization reactions, leading to previously unknown heterocyclic structures. These include the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which upon further reactions, yield a mixture of heterocyclization products with potential in silico analyzed biological activities (Chigorina et al., 2019).

Molecular Docking and In Vitro Screening

Further extending its applications, the compound has been a basis for creating novel pyridine and fused pyridine derivatives. These derivatives have been evaluated through molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Additionally, antimicrobial and antioxidant activities of these newly synthesized compounds have been assessed, showcasing the compound's relevance in developing new therapeutic agents (Flefel et al., 2018).

Synthesis of Heterocycles with Antimicrobial Activity

The versatility of similar compounds has been harnessed to synthesize new heterocycles incorporating various moieties, such as antipyrine, with evaluated antimicrobial activities. This research underscores the potential of utilizing such compounds for developing new antimicrobial agents, highlighting the chemical's role in medicinal chemistry (Bondock et al., 2008).

Properties

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O/c1-6-27-13(4)14(8-23-27)9-26(5)16(29)10-28-18-17(12(3)25-28)15(19(20,21)22)7-11(2)24-18/h7-8H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJUNHJIKQAFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CN2C3=NC(=CC(=C3C(=N2)C)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
Reactant of Route 6
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

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